molecular formula C16H13Cl3N2O3S B4894551 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide

4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide

Cat. No. B4894551
M. Wt: 419.7 g/mol
InChI Key: FIJHAHPPJZAHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide, also known as DBCO-PEG4-Nitro, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro reacts with azide-functionalized molecules through a copper-free click reaction. This reaction involves the formation of a covalent bond between the 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro and the azide-functionalized molecule. This reaction is highly specific and efficient, making 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro a useful tool for bioconjugation.
Biochemical and Physiological Effects:
4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro has no known biochemical or physiological effects as it is primarily used as a research tool and not a drug.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro in lab experiments is its specificity and efficiency in bioconjugation reactions. This allows for precise labeling of biological molecules. However, one limitation is that 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro is not suitable for use in vivo due to its potential toxicity.

Future Directions

There are several possible future directions for research involving 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro. One direction is the development of new bioconjugation reagents that are more efficient and less toxic. Another direction is the exploration of new applications for 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro in scientific research, such as its use in drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro.

Synthesis Methods

The synthesis of 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro involves several steps. First, 4-chloro-3-nitrobenzoic acid is reacted with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. Then, 2,4-dichlorobenzyl mercaptan is added to the reaction mixture to form 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide. Finally, the compound is reacted with PEG4-azide to form 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro.

Scientific Research Applications

4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro has potential applications in scientific research, particularly in the field of bioconjugation. Bioconjugation involves the attachment of molecules to biological molecules such as proteins and DNA. 4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamidetro can be used as a bioconjugation reagent due to its ability to react with azide-functionalized molecules through a copper-free click reaction.

properties

IUPAC Name

4-chloro-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3S/c17-12-3-1-11(14(19)8-12)9-25-6-5-20-16(22)10-2-4-13(18)15(7-10)21(23)24/h1-4,7-8H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJHAHPPJZAHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide

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